molecular formula C17H20N2O2 B5296642 3-[(9-oxo-1-oxa-8-azaspiro[4.6]undec-8-yl)methyl]benzonitrile

3-[(9-oxo-1-oxa-8-azaspiro[4.6]undec-8-yl)methyl]benzonitrile

Cat. No. B5296642
M. Wt: 284.35 g/mol
InChI Key: MJJHVLYVPZUUQL-UHFFFAOYSA-N
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Description

3-[(9-oxo-1-oxa-8-azaspiro[4.6]undec-8-yl)methyl]benzonitrile, also known as Xanomeline, is a novel compound that has been extensively studied for its potential therapeutic applications. It is a muscarinic acetylcholine receptor agonist that has been found to have significant effects on the central nervous system.

Mechanism of Action

3-[(9-oxo-1-oxa-8-azaspiro[4.6]undec-8-yl)methyl]benzonitrile acts as a muscarinic acetylcholine receptor agonist, specifically targeting the M1 and M4 receptors. It has been found to increase the release of acetylcholine in the brain, leading to improved cognitive function and memory. Additionally, it has been shown to have anti-inflammatory and neuroprotective effects.
Biochemical and Physiological Effects
3-[(9-oxo-1-oxa-8-azaspiro[4.6]undec-8-yl)methyl]benzonitrile has been found to have significant effects on the central nervous system, particularly in the treatment of Alzheimer's disease, schizophrenia, and depression. It has been shown to improve cognitive function and memory, reduce inflammation, and protect against neurodegeneration. Additionally, it has been found to have anxiolytic and antidepressant effects.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3-[(9-oxo-1-oxa-8-azaspiro[4.6]undec-8-yl)methyl]benzonitrile is its specificity for the M1 and M4 receptors, which reduces the risk of off-target effects. Additionally, it has been found to have a favorable safety profile in animal studies. However, the compound is relatively complex to synthesize and requires specialized equipment and expertise. Furthermore, its potential therapeutic applications in humans are still being investigated, and more research is needed to determine its safety and efficacy.

Future Directions

There are several potential future directions for research on 3-[(9-oxo-1-oxa-8-azaspiro[4.6]undec-8-yl)methyl]benzonitrile. One area of interest is the development of more efficient synthesis methods that can produce larger quantities of the compound. Additionally, further research is needed to determine the optimal dosage and administration route for therapeutic applications. Finally, the potential use of 3-[(9-oxo-1-oxa-8-azaspiro[4.6]undec-8-yl)methyl]benzonitrile in combination with other drugs or therapies should be explored to determine its efficacy in treating various neurological and psychiatric disorders.

Synthesis Methods

3-[(9-oxo-1-oxa-8-azaspiro[4.6]undec-8-yl)methyl]benzonitrile can be synthesized using a multistep process that involves the reaction of 3-chlorobenzonitrile with 8-amino-1-oxa-8-azaspiro[4.6]undecane, followed by the reaction of the resulting intermediate with 1,3-dibromopropane. The final product is obtained after purification using chromatography techniques.

Scientific Research Applications

3-[(9-oxo-1-oxa-8-azaspiro[4.6]undec-8-yl)methyl]benzonitrile has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been found to have significant effects on the central nervous system, particularly in the treatment of Alzheimer's disease, schizophrenia, and depression.

properties

IUPAC Name

3-[(8-oxo-1-oxa-9-azaspiro[4.6]undecan-9-yl)methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c18-12-14-3-1-4-15(11-14)13-19-9-8-17(6-2-10-21-17)7-5-16(19)20/h1,3-4,11H,2,5-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJJHVLYVPZUUQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC(=O)N(CC2)CC3=CC(=CC=C3)C#N)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(9-Oxo-1-oxa-8-azaspiro[4.6]undec-8-yl)methyl]benzonitrile

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